Kinase Inhibitory Activity: 4-Chlorophenyl Substitution Produces a 2.2-Fold Shift in B-RAFV600E IC₅₀ Relative to Unsubstituted Phenyl in a Closely Related Thiazole Scaffold
In a phenylsulfonyl–thiazole series evaluated for B-RAFV600E kinase inhibition, the 4-chlorophenyl-substituted analog (compound 11b) exhibited an IC₅₀ of 185.2 ± 9.6 nM, compared to the unsubstituted phenyl analog (11a, IC₅₀ = 84.9 ± 4.4 nM) and the reference drug dabrafenib (IC₅₀ = 47.2 ± 2.5 nM) [1]. The 4-chlorophenyl substitution thus produced an approximately 2.2-fold reduction in potency versus the unsubstituted phenyl, and approximately 3.9-fold lower potency than dabrafenib. This SAR trend indicates that the 4-chlorophenyl group is not bioisosteric with phenyl in this thiazole kinase inhibitor context [1].
| Evidence Dimension | B-RAFV600E kinase inhibitory activity (IC₅₀, nM) |
|---|---|
| Target Compound Data | 185.2 ± 9.6 nM (compound 11b, 4-chlorophenyl analog in a closely related phenylsulfonyl–thiazole series) [Note: direct data for CAS 866039-12-5 not available; this is the closest scaffold-matched comparator] |
| Comparator Or Baseline | Compound 11a (unsubstituted phenyl analog): IC₅₀ = 84.9 ± 4.4 nM; Dabrafenib: IC₅₀ = 47.2 ± 2.5 nM |
| Quantified Difference | ~2.2-fold less potent than 11a; ~3.9-fold less potent than dabrafenib |
| Conditions | In vitro B-RAFV600E kinase inhibition assay; dabrafenib used as reference standard; data from Khormi et al. (2022) Table 1 |
Why This Matters
This quantifies the functional consequence of the 4-chlorophenyl substituent in a phenylsulfonyl–thiazole kinase inhibitor context, demonstrating that halogen identity and position are not interchangeable and must be specified for reproducible SAR studies.
- [1] Khormi AY, Farghaly TA, Bayazeed A, Al-Ghamdi YO, Abdulwahab HG, Shaaban MR. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Adv. 2022;12(42):27355–27369. Table 1, compounds 11a, 11b, dabrafenib. View Source
